Azetidin-1-yl(oxolan-2-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azetidin-1-yl(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(9-4-2-5-9)7-3-1-6-11-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMYZKUGYJMISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Azetidin 1 Yl Oxolan 2 Yl Methanone
Historical Perspective on Azetidine (B1206935) and Oxolane Synthesis
The construction of the constituent rings of Azetidin-1-yl(oxolan-2-yl)methanone, namely azetidine and oxolane, has been a subject of extensive research, leading to a diverse array of synthetic strategies.
Evolution of Azetidine Ring Construction Strategies
The synthesis of the azetidine ring, a saturated four-membered nitrogen-containing heterocycle, has evolved significantly from early methods that often contended with low yields due to the inherent ring strain. sciencescholar.usorganic-chemistry.org Historically, the focus was on intramolecular cyclization reactions. One of the classical approaches involves the intramolecular nucleophilic substitution of γ-haloamines, a method that continues to be relevant.
Modern advancements have introduced a wider variety of sophisticated methods for azetidine synthesis. These include:
[2+2] Cycloadditions: The Staudinger synthesis, involving the reaction of an imine with a ketene, is a prominent example of a [2+2] cycloaddition to form β-lactams (azetidin-2-ones). mdpi.compreprints.org These can subsequently be reduced to the corresponding azetidines.
Ring Expansion and Contraction: Methodologies have been developed that utilize the transformation of other ring systems. For instance, the ring expansion of aziridines and the ring contraction of pyrrolidines offer alternative pathways to the azetidine core. clockss.org
Palladium-Catalyzed C-H Amination: More contemporary methods involve transition-metal catalysis, such as the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the direct formation of the azetidine ring from readily available precursors. sciencescholar.us
The evolution of these strategies has been driven by the need for higher efficiency, greater functional group tolerance, and stereocontrol, reflecting the growing importance of azetidines in medicinal chemistry and as synthetic building blocks.
Development of Oxolane Ring Synthesis
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a common motif in a vast number of natural products and biologically active molecules. Its synthesis is well-established, with the intramolecular Williamson ether synthesis being one of the most fundamental and widely used methods. This reaction typically involves the cyclization of a 4-haloalkanol or a diol under basic or acidic conditions, respectively.
Over the years, the synthetic chemist's toolbox for oxolane ring formation has expanded to include:
Intramolecular Hydroalkoxylation: The addition of an alcohol to an alkene within the same molecule, often catalyzed by transition metals like platinum or gold, provides a direct route to substituted tetrahydrofurans.
Ring-Opening of Epoxides: The reaction of an epoxide with a nucleophile that contains a tethered hydroxyl group can lead to the formation of a tetrahydrofuran ring.
Cycloetherification of Diols: The direct conversion of 1,4-diols to tetrahydrofurans can be achieved using various reagents that promote dehydration and cyclization.
Photochemical Ring Expansions: More novel approaches include the photochemical ring expansion of oxetanes to furnish tetrahydrofuran derivatives. nih.gov
These methods offer a range of options to control the stereochemistry and substitution pattern of the resulting oxolane ring.
Direct and Convergent Synthesis Approaches to this compound
A convergent synthesis is the most logical approach for the preparation of this compound. This strategy involves the separate synthesis of the azetidine and oxolane-2-carboxylic acid moieties, followed by their coupling to form the final amide product. This approach allows for greater flexibility and optimization of each synthetic step.
The key transformation in a convergent synthesis is the formation of the amide bond between the secondary amine of the azetidine ring and the carboxylic acid of the oxolane moiety. This can be achieved through standard peptide coupling methodologies. For instance, the carboxylic acid (oxolane-2-carboxylic acid) can be activated using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). The resulting activated ester then readily reacts with azetidine to form the desired amide.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with azetidine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, would yield this compound.
Formation of the Azetidine Moiety
The unsubstituted azetidine required for the final coupling step can be prepared through several established methods.
A common and straightforward method for synthesizing the azetidine ring is through intramolecular cyclization. One such approach is the alkylation of a primary amine with a 1,3-dihalopropane or a related derivative. For example, the reaction of 3-amino-1-propanol can be a starting point, with subsequent conversion of the hydroxyl group to a good leaving group to facilitate the ring-closing step.
A summary of representative intramolecular cyclization strategies is presented in the table below:
| Starting Material Type | Reagent/Conditions | Product | Reference |
| γ-Haloamine | Base | Azetidine | organic-chemistry.org |
| 1,3-Propanediol derivative (e.g., bis-triflate) | Primary amine | Substituted Azetidine | nih.gov |
| Picolinamide-protected amine | Palladium catalyst | Azetidine derivative | nih.gov |
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for forming carbon-nitrogen bonds. While not a direct method for forming the azetidine ring itself in this context, it is highly valuable for synthesizing precursors to substituted azetidines. For example, the aza-Michael addition of an amine to a suitable Michael acceptor can furnish a γ-amino carbonyl compound, which can then be further elaborated and cyclized to form the azetidine ring. This approach offers excellent control over the substitution pattern of the resulting heterocycle. Recent studies have shown the utility of aza-Michael additions for the synthesis of various azetidine derivatives.
Synthesis of the Oxolane Moiety
The oxolane, or tetrahydrofuran (THF), ring is a common structural motif in many natural and synthetic compounds. nih.govchemicalbook.com Its synthesis can be achieved through the cyclization of linear molecules or by modifying existing furan (B31954) or other heterocyclic systems.
The most direct method for forming the oxolane ring is through the intramolecular cyclization of a linear precursor.
Dehydration of Diols: The acid-catalyzed dehydration of 1,4-butanediol (B3395766) is the most widely used industrial process for producing tetrahydrofuran. chemicalbook.comwikipedia.org The reaction involves protonation of one hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group, eliminating water.
Intramolecular Hydroalkoxylation: Unactivated alkynes containing a hydroxyl group at a suitable position can undergo intramolecular hydroalkoxylation to form substituted tetrahydrofurans. For example, transition-metal-free methods using reagents like triphenylsilane (B1312308) (Et₃SiH) and catalytic iodine (I₂) can facilitate the cyclization and subsequent reduction to yield disubstituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org
Asymmetric Cycloetherification: Enantioenriched tetrahydrofurans can be synthesized via asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, often using bifunctional organocatalysts like cinchona-alkaloid-thiourea derivatives. organic-chemistry.org
Functionalized oxolanes can also be prepared by chemically altering a pre-existing tetrahydrofuran ring or another suitable cyclic precursor.
Catalytic Hydrogenation of Furan: Tetrahydrofuran can be synthesized by the catalytic hydrogenation of furan, a process that allows for the conversion of certain sugars (via furfural) into THF. wikipedia.org Similarly, maleic anhydride (B1165640) can be catalytically hydrogenated to produce THF. chemicalbook.com
Ring Contraction: Substituted tetrahydropyrans (six-membered rings) can undergo nitrite-catalyzed ring contraction under aerobic conditions to yield 2-acyltetrahydrofurans. organic-chemistry.org
C-H Functionalization: Direct functionalization of the C-H bonds in the THF ring is an emerging strategy. Nickel-catalyzed photoredox reactions can achieve α-oxy C(sp³)-H arylation of cyclic ethers using aryl chlorides, providing a route to 2-aryl-tetrahydrofurans. organic-chemistry.org
Strategic Coupling for the Methanone (B1245722) Linkage
The final step in synthesizing this compound is the formation of the amide bond that connects the nitrogen of the azetidine ring to a carbonyl group attached at the 2-position of the oxolane ring.
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that formally eliminates a molecule of water. ucl.ac.uk This transformation is not spontaneous and typically requires the activation of the carboxylic acid. rsc.org This is the most direct route to the target compound, using azetidine and a derivative of oxolane-2-carboxylic acid.
The general reaction is: Azetidine + Activated Oxolane-2-carboxylic Acid → this compound + By-product
Several classes of coupling reagents are employed to facilitate this reaction:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) are widely used. They activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine.
Onium Salts: Phosphonium and aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient coupling reagents, known for fast reaction times and high yields, though their cost and the generation of stoichiometric by-products can be a drawback. ucl.ac.uk
Mukaiyama Reagent: N-methyl-2-chloropyridinium iodide, known as the Mukaiyama reagent, is an effective activating agent for forming carboxamides from carboxylic acids. rsc.org It reacts with the carboxylic acid to form a reactive pyridyl ester.
Boron-Based Reagents: Catalytic amounts of boric acid or borate (B1201080) esters have been shown to promote direct amidation between carboxylic acids and amines, offering a "greener" alternative to stoichiometric coupling agents. ucl.ac.uk
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Mechanism of Action | Key Characteristics |
| Carbodiimides | DCC | Forms O-acylisourea intermediate | Inexpensive, but can have purification challenges. |
| Onium Salts | HATU, HBTU | Forms activated ester | High efficiency, fast reactions, suitable for difficult couplings. ucl.ac.uknih.gov |
| Pyridinium Salts | Mukaiyama Reagent | Forms reactive pyridyl ester | Efficient activating agent for amides and esters. rsc.org |
| Boron-Based Catalysts | Boric Acid, B(OCH₂CF₃)₃ | Lewis acid catalysis | Catalytic, environmentally benign approach. ucl.ac.uk |
Beyond the direct use of coupling reagents with carboxylic acids, other strategies can be employed to form the crucial amide linkage. These methods often involve pre-activating the carboxylic acid moiety into a more reactive form.
Acyl Chloride Method: A common and cost-effective method involves converting oxolane-2-carboxylic acid into its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride then reacts readily with azetidine, typically in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl by-product. This method is robust but can be sensitive to moisture and other nucleophiles in the substrate.
Mixed Anhydrides: The carboxylic acid can be activated by forming a mixed anhydride, for example, with ethyl chloroformate. This activated intermediate is then treated with azetidine to form the amide bond. This approach is often used in peptide synthesis and is known for its mild conditions. ucl.ac.uk
Thioester-Mediated Amidation: A modern, green chemistry approach involves the one-pot conversion of a carboxylic acid into a thioester intermediate, which is then treated with an amine. nih.gov This method avoids traditional coupling reagents and can sometimes be performed under neat (solvent-free) or aqueous micellar conditions. nih.gov For the synthesis of the target compound, oxolane-2-carboxylic acid would first be converted to a thioester, which would then react with azetidine.
Divergent Synthesis from Common Precursors
The synthesis of this compound is predicated on the successful preparation of its constituent rings, azetidine and oxolane-2-carboxylic acid, followed by their coupling. Divergent synthetic routes to these precursors allow for flexibility based on the availability of starting materials and desired scale.
The final step in the synthesis is the formation of the amide bond. This is a well-established transformation in organic chemistry, typically achieved by activating the carboxylic acid. The activated acid is then reacted with azetidine to form the target amide.
Table 1: Representative Amide Coupling Methods
| Activating Agent | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 °C to RT | High |
| HATU | DIPEA | DMF | Room Temperature | >90% growingscience.com |
| EDC | DMAP | DCM | Room Temperature | High ucl.ac.uk |
This table presents common coupling reagents used for amide bond formation, which are applicable to the synthesis of the target molecule.
The divergent nature of the synthesis lies in the multiple pathways available to produce the key precursors.
Synthesis of the Azetidine Ring: The four-membered azetidine ring is a strained heterocycle whose synthesis requires specific strategies. magtech.com.cn Common methods include:
Intramolecular Cyclization: A primary route involves the intramolecular SN2 reaction of γ-amino halides or sulfonates. For instance, 3-chloropropylamine (B7771022) can be cyclized under basic conditions. A notable approach uses the intramolecular aminolysis of 3,4-epoxy amines, catalyzed by Lewis acids like La(OTf)₃, to form substituted azetidines. frontiersin.org
From γ-Butyrolactone: A multi-step synthesis starting from γ-butyrolactone involves bromination, esterification, cyclization with an amine, and subsequent reduction steps to yield azetidine-2-carboxylic acid, which can be further processed to azetidine. researchgate.net
From Malonic Esters: An efficient route to (S)-azetidine-2-carboxylic acid, a potential precursor, involves the cyclization of a protected aminomalonate with 1,2-dibromoethane. oup.comacs.org
Synthesis of the Oxolane-2-carboxylic Acid Moiety: This precursor, also known as tetrahydrofuran-2-carboxylic acid, can be synthesized from readily available starting materials:
Hydrogenation of Furoic Acid: A straightforward method is the catalytic hydrogenation of 2-furoic acid, which is derived from biomass. This reduction can be achieved using various catalysts, such as palladium on carbon (Pd/C) or bimetallic systems like palladium-nickel on alumina. wikipedia.org
From Dihydropyran: Another route involves the oxidation of 2,3-dihydropyran, followed by further transformations to yield the desired carboxylic acid.
Stereoselective Synthesis of this compound
The chirality of this compound originates from the C2 position of the oxolane (tetrahydrofuran) ring. Therefore, stereoselective synthesis focuses on obtaining an enantiomerically pure form of oxolane-2-carboxylic acid.
Enantioselective Approaches
The preparation of enantiopure (R)- or (S)-oxolane-2-carboxylic acid is crucial for accessing single-enantiomer products and is a key component in the synthesis of several pharmaceuticals. researchgate.net
Kinetic Resolution of Racemic Esters: A widely used method is the enantioselective hydrolysis of a racemic ester of oxolane-2-carboxylic acid, such as ethyl (±)-tetrahydrofuran-2-carboxylate. This resolution can be catalyzed by enzymes, particularly lipases or proteases. For example, digestion with an Aspergillus melleus protease can yield (R)-oxolane-2-carboxylic acid with high enantiomeric excess (ee). researchgate.net The unreacted (S)-ester can be separated and hydrolyzed to provide the other enantiomer.
Optical Resolution via Diastereomeric Salts: Classical resolution involves reacting the racemic acid with a chiral resolving agent, such as an optically active amine like (S)-(-)-phenylethylamine, to form diastereomeric salts. google.com These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomer of the carboxylic acid. google.comgoogle.com
Asymmetric Hydrogenation: The direct asymmetric hydrogenation of 2-furoic acid using a chiral catalyst can, in principle, yield enantiomerically enriched oxolane-2-carboxylic acid. For instance, a cinchonidine-modified palladium catalyst has been used, providing the product with moderate enantiomeric excess. wikipedia.org
Table 2: Enantioselective Synthesis of Oxolane-2-carboxylic Acid
| Method | Catalyst/Reagent | Substrate | Product Configuration | Enantiomeric Excess (ee) | Ref. |
|---|---|---|---|---|---|
| Enzymatic Hydrolysis | Aspergillus melleus protease | Ethyl (±)-oxolane-2-carboxylate | (R)-Acid | 94.4% | researchgate.net |
| Diastereomeric Salt Resolution | (S)-(-)-Phenylethylamine | (±)-Oxolane-2-carboxylic acid | (R)-Acid | >99% | google.com |
Diastereoselective Control
While the parent compound this compound is chiral but lacks other stereocenters, the principles of diastereoselective control are vital for synthesizing more complex, substituted analogues. The synthesis of substituted tetrahydrofurans with high diastereoselectivity is a well-researched area. nih.gov
Substrate-Controlled Cyclizations: The stereochemistry of precursors can direct the formation of specific diastereomers. For example, the cyclization of γ,δ-epoxycarbanions with aldehydes can produce highly substituted tetrahydrofurans, where the stereochemistry of the epoxide controls the outcome. sci-hub.stfigshare.com
Catalyst-Controlled Reactions: Lewis acids can be employed to control the diastereoselectivity of cyclization reactions. Palladium-catalyzed oxidative cyclization of alkenols can be rendered highly diastereoselective by introducing a hydrogen-bond acceptor into the substrate, which enforces a specific transition-state conformation. nih.gov Similarly, radical cyclizations of 3-oxa-5-hexenyl radicals to form 2,4-disubstituted tetrahydrofurans can have their diastereoselectivity influenced or even reversed by the addition of Lewis acids like trialkylaluminums.
Flow Chemistry and Green Chemistry Applications in Synthesis
Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. The final amide-forming step in the synthesis of this compound is particularly amenable to improvement through flow chemistry and green chemistry principles.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of amides has been successfully translated to flow systems. researchgate.net
Immobilized Reagents: One approach uses solid-supported reagents, such as polystyrene-immobilized 1-hydroxybenzotriazole (PS-HOBt), in a packed-bed reactor. A solution of the carboxylic acid is passed through the reactor to form an activated ester, which is then mixed with a solution of the amine in a second module to generate the amide product. This "catch-and-release" method simplifies purification as the reagent is contained within the reactor and can often be recycled. thieme-connect.com
Direct Amidation in Flow: Methods for the direct coupling of carboxylic acids and amines in a flow system have been developed using activating agents like carbon disulfide with a reusable heterogeneous Lewis acid catalyst such as alumina. rsc.org This approach avoids stoichiometric coupling reagents and minimizes waste.
Green Chemistry: The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org For the synthesis of this compound, this can be achieved by:
Catalytic Amidation: Replacing stoichiometric coupling reagents (like HATU or EDC), which generate significant waste, with catalytic methods is a primary goal. ucl.ac.uk Boronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines, typically with azeotropic removal of the water byproduct. ucl.ac.uk Reusable Brønsted acidic ionic liquids have also been employed as both catalyst and solvent for direct amidation. acs.org
Enzymatic Synthesis: Biocatalysis offers a highly sustainable route to amide bond formation. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines in non-aqueous, green solvents like cyclopentyl methyl ether. nih.gov These reactions proceed under mild conditions and with high selectivity, avoiding the need for protecting groups and harsh reagents.
Solvent-Free Synthesis: Another green approach involves the solvent-free synthesis of amides. One method involves the direct reaction of a carboxylic acid and urea, using boric acid as a catalyst, with simple heating of the triturated mixture. semanticscholar.org
Table 3: Comparison of Synthetic Approaches for Amide Formation
| Approach | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Batch | Stoichiometric coupling reagents (e.g., HATU, EDC). growingscience.com | High yields, well-established. | Large amounts of waste, costly reagents. |
| Flow Chemistry | Continuous processing, immobilized reagents. thieme-connect.com | Improved safety, scalability, easier purification. | Requires specialized equipment. |
| Green Catalysis | Enzymatic (e.g., CALB) or chemical (e.g., Boric Acid) catalysts. nih.govsemanticscholar.org | Reduced waste, mild conditions, high atom economy. | Catalyst may require separation; reaction times can be longer. |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Azetidin-1-yl(oxolan-2-yl)methanone, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would provide a complete assignment of its proton and carbon skeletons, as well as insights into its conformational and stereochemical properties.
1D NMR (¹H, ¹³C) Spectral Analysis and Chemical Shift Correlation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the azetidine (B1206935) and oxolane rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the deshielding effect of the carbonyl group. The predicted chemical shifts would be reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
The protons on the azetidine ring are expected to show a characteristic pattern. The two methylene (B1212753) groups attached to the nitrogen (H-2' and H-4') would likely appear as triplets, assuming coupling to the H-3' protons. The H-3' protons, a quintet, would be situated at a more upfield position.
For the oxolane ring, the methine proton at the C-2 position (H-2), being adjacent to both the ring oxygen and the carbonyl group, is expected to be the most downfield signal for this ring system. The protons on C-3, C-4, and C-5 would exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| H-2 | 4.4 - 4.6 | dd | 8.0, 6.0 |
| H-3a, H-3b | 1.9 - 2.2 | m | - |
| H-4a, H-4b | 1.8 - 2.0 | m | - |
| H-5a, H-5b | 3.8 - 4.0 | m | - |
| H-2'a, H-2'b | 4.0 - 4.3 | t | 7.5 |
| H-3'a, H-3'b | 2.2 - 2.5 | p | 7.5 |
dd = doublet of doublets, m = multiplet, t = triplet, p = pentet (quintet) Data is predictive and based on analogous structures.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. libretexts.org The carbons attached to the electronegative oxygen and nitrogen atoms (C-2, C-5, C-2', and C-4') will also be shifted downfield compared to the other aliphatic carbons. libretexts.orgoregonstate.edu
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 170 - 175 |
| C-2 | 75 - 80 |
| C-3 | 25 - 30 |
| C-4 | 22 - 27 |
| C-5 | 65 - 70 |
| C-2', C-4' | 45 - 50 |
| C-3' | 15 - 20 |
Data is predictive and based on analogous structures.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the assignments from 1D NMR and to elucidate the complete bonding network, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between H-2 and the H-3 protons, and among the H-3, H-4, and H-5 protons of the oxolane ring. Similarly, correlations between the H-2' and H-3' protons of the azetidine ring would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon atom that has attached protons. For example, the proton signal predicted at 4.4-4.6 ppm would show a correlation to the carbon signal at 75-80 ppm, confirming the C-2/H-2 pair.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. Key expected correlations would be from the H-2 proton to the carbonyl carbon (C=O) and from the H-2' protons to the carbonyl carbon, confirming the amide linkage between the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the stereochemistry at the C-2 position of the oxolane ring and for studying the preferred conformation of the molecule, such as the orientation of the two rings relative to each other.
Solid-State NMR for Polymorphic Forms
While no studies on the solid-state structure of this compound have been reported, solid-state NMR (ssNMR) would be the technique of choice for investigating polymorphism. Different crystalline forms, or polymorphs, of a compound can exhibit distinct physical properties. ssNMR is highly sensitive to the local environment of the nuclei, and thus, different polymorphs would produce different ssNMR spectra. Carbon-13 and Nitrogen-15 ssNMR would be particularly informative in identifying the number of non-equivalent molecules in the asymmetric unit of the crystal lattice and in characterizing the intermolecular interactions, such as hydrogen bonding, in the solid state.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. libretexts.org This peak is typically sharp and intense. Other key vibrational modes would include the C-N stretching of the azetidine ring and the C-O-C stretching of the oxolane ring.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amide C=O stretch | 1630 - 1680 | Strong |
| C-N stretch (azetidine) | 1200 - 1250 | Medium |
| C-O-C stretch (oxolane) | 1050 - 1150 | Strong |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
Data is predictive and based on analogous structures and general IR correlation tables.
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of light, is a complementary technique to IR spectroscopy. While the amide C=O stretch is also observable in Raman spectra, it is often weaker than in the IR spectrum. Conversely, the C-C and C-N bond vibrations within the ring systems may give rise to more prominent Raman signals. The symmetric ring breathing modes of both the azetidine and oxolane rings are expected to be Raman active and could provide a characteristic fingerprint for the molecule. irb.hrresearchgate.net No specific experimental Raman data is publicly available for this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound, HRMS analysis is critical to confirm its chemical formula, C₈H₁₃NO₂.
The theoretical exact mass of this compound is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value serves as a benchmark against which the experimentally determined mass is compared. The close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.
| Parameter | Value |
| Molecular Formula | C₈H₁₃NO₂ |
| Theoretical Exact Mass | 155.0946 g/mol |
| Experimental HRMS Data | Not available in published literature |
| Mass Accuracy (ppm) | Not available in published literature |
| Ionization Mode | Electrospray Ionization (ESI) is commonly used for similar compounds. |
Note: While specific experimental HRMS data for this compound is not currently available in the reviewed literature, the theoretical values are provided for reference.
X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State
X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms within a crystalline solid. This method would be instrumental in defining the absolute stereochemistry and conformational preferences of this compound. The molecule contains a chiral center at the C2 position of the oxolane ring, leading to the possibility of (R) and (S) enantiomers.
A successful single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles, revealing the puckering of both the azetidine and oxolane rings and the spatial orientation of the carbonyl group. This information is crucial for understanding the molecule's shape and how it might interact with biological targets.
| Crystallographic Parameter | Value |
| Crystal System | Not available in published literature |
| Space Group | Not available in published literature |
| Unit Cell Dimensions | Not available in published literature |
| Resolution (Å) | Not available in published literature |
| Key Bond Lengths (Å) | Not available in published literature |
| Key Bond Angles (°) | Not available in published literature |
| Torsion Angles (°) | Not available in published literature |
Note: Specific X-ray crystallographic data for this compound has not been reported in the scientific literature to date.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of synthesized this compound and for the potential separation of its stereoisomers. High-performance liquid chromatography (HPLC) is a primary technique for determining the purity of the compound by separating it from any unreacted starting materials, byproducts, or degradation products.
Furthermore, due to the presence of a stereocenter, chiral chromatography would be necessary to separate the (R) and (S) enantiomers. This separation is vital as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles.
Purity Assessment by HPLC:
A typical HPLC method for purity analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
| HPLC Parameter | Typical Conditions |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile in Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | Not available in published literature |
| Purity (%) | Not available in published literature |
Isomer Separation by Chiral Chromatography:
For the separation of enantiomers, a chiral stationary phase (CSP) is employed. The choice of CSP and mobile phase is critical and often requires screening of various conditions to achieve baseline separation of the enantiomers.
| Chiral HPLC Parameter | Potential Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Hexane/Isopropanol or other non-polar/polar solvent mixtures |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm |
| Resolution (Rs) | Not available in published literature |
Note: The specific chromatographic conditions provided are illustrative and would require experimental optimization for this compound.
Conformational Analysis and Molecular Dynamics
Elucidation of Conformational Preferences of the Azetidine (B1206935) Ring
The azetidine ring, a four-membered saturated heterocycle, is inherently strained and non-planar. nih.govrsc.org Gas-phase electron diffraction studies on azetidine itself have established that the ring adopts a puckered conformation. This puckering is characterized by a dihedral angle of approximately 37°. rsc.orgrsc.org This deviation from planarity helps to alleviate some of the torsional strain associated with a flat four-membered ring.
In N-acyl derivatives like Azetidin-1-yl(oxolan-2-yl)methanone, the nature and orientation of the substituent on the nitrogen atom can influence the ring's puckering. While the fundamental puckered nature is maintained, the energetic barrier to ring inversion and the exact pucker angle can be modulated by steric and electronic effects of the acyl group. researchgate.net The small ring size imparts a rigid scaffold, a property often exploited in medicinal chemistry. nih.gov However, this rigidity is not absolute, and the ring retains a degree of flexibility.
| Ring System | Dihedral Angle (°) | Barrier to Inversion (kcal/mol) | Reference |
|---|---|---|---|
| Azetidine | 37 | 1.26 | rsc.org |
| Cyclobutane | 35 | 1.44 | rsc.org |
| Oxetane | ~4 | 0.044 | rsc.org |
Conformational Behavior of the Oxolane Ring
The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered saturated ether ring. wikipedia.org Unlike the more strained azetidine ring, the five-membered ring is significantly more flexible. Its conformational behavior is characterized by a phenomenon known as pseudorotation, which describes the continuous interconversion between various non-planar conformations without passing through a high-energy planar state. nih.govwikipedia.orgyoutube.com
Along the pseudorotation pathway, there are several local energy minima. The most stable conformers of the tetrahydrofuran ring are typically the "twisted" form with C₂ symmetry and the "bent" or "envelope" form with Cₛ symmetry. nih.govresearchgate.net Experimental and computational studies have shown that the C₂ conformer is generally more stable than the Cₛ conformer. researchgate.net The energy barriers for pseudorotation are low, allowing for rapid interconversion between these conformers at room temperature. rsc.org In this compound, the substituent at the C2 position of the oxolane ring will influence the relative energies of the different conformers on the pseudorotation pathway.
Analysis of Rotational Barriers around the Methanone (B1245722) Linkage
The methanone linkage in this compound forms a tertiary amide bond between the azetidine nitrogen and the carbonyl carbon. A key feature of amide bonds is the restricted rotation around the carbon-nitrogen (C-N) bond. nih.gov This restriction is due to the delocalization of the nitrogen lone pair of electrons into the carbonyl π-system, which imparts a significant partial double-bond character to the C-N bond. mdpi.comsemanticscholar.org
This rotational barrier leads to the existence of cis and trans conformers (also referred to as Z and E isomers, respectively) with respect to the amide bond. For tertiary amides, the energy difference between the cis and trans forms can be small, leading to the presence of both conformers in solution. acs.org The rotational barrier for amides is typically in the range of 15-20 kcal/mol. For instance, the rotational barrier in formamide (B127407) is approximately 18 kcal/mol, while studies on N-acetyl proline derivatives have shown barriers around 16.4 kcal/mol. nih.govsemanticscholar.org The specific barrier for this compound would be influenced by the steric and electronic properties of the azetidine and oxolane rings. The polarity of the solvent can also affect the equilibrium between the cis and trans conformers. nih.gov
| Compound | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|
| Formamide | 18 | semanticscholar.org |
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea (Amide portion) | 16.4 | nih.gov |
| Nicotinamide vs. Picolinamide (B142947) (Difference) | 5.4 | mdpi.com |
Computational Conformational Search and Energy Minimization Studies
To fully map the conformational landscape of this compound, computational methods are indispensable. A systematic conformational search can be performed to identify all possible low-energy structures arising from the combination of ring puckering and bond rotations. youtube.com Such searches typically involve methods like molecular mechanics or stochastic search algorithms.
Following the initial search, the identified conformers are subjected to geometry optimization and energy minimization using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). mdpi.comnih.gov Functionals like B3LYP, often paired with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the relative energies of the different conformers. preprints.org These calculations can determine the global minimum energy structure as well as the relative populations of other low-energy conformers based on the Boltzmann distribution. The inclusion of a solvation model, such as the Solvation Model based on Density (SMD), allows for the prediction of conformational preferences in different solvents. nih.govpreprints.org
| Method/Technique | Purpose | Typical Application |
|---|---|---|
| Molecular Mechanics (MM) | Rapidly perform initial conformational search. | Exploring large conformational space for flexible molecules. |
| Density Functional Theory (DFT) | Accurately calculate geometry and relative energies of conformers. | Energy minimization and determination of stable conformers. |
| Solvation Models (e.g., SMD, PCM) | Incorporate the effect of solvent on conformational stability. | Simulating behavior in aqueous or organic solutions. |
Molecular Dynamics Simulations to Explore Conformational Space in Solution
While energy minimization studies provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule in solution. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of the conformational space over time at a given temperature. acs.org
An MD simulation of this compound in a solvent like water would reveal the timescales and pathways of conformational transitions. This includes the interconversion between different puckered states of the azetidine ring, the pseudorotation of the oxolane ring, and the rotation around the amide bond. By analyzing the simulation trajectory, one can map the free energy landscape of the molecule, identifying the most populated conformational states and the energy barriers separating them. This provides a comprehensive understanding of the molecule's structural flexibility and its preferred conformations in a solution environment. mdpi.com
Theoretical and Computational Chemistry
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, which solve the Schrödinger equation for a given molecular system, are fundamental to modern chemistry. mit.edunih.gov These calculations can determine a wide range of electronic properties that govern a molecule's behavior.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity
Density Functional Theory (DFT) is a versatile and popular computational method for studying the electronic structure of molecules. sciepub.comresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for molecules of the size of Azetidin-1-yl(oxolan-2-yl)methanone.
A key aspect of DFT analysis involves the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring and the oxygen atom of the amide carbonyl group, due to the presence of lone pairs of electrons. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group.
The reactivity of the azetidine ring is significantly influenced by its considerable ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain, lying between that of the highly reactive aziridines and the more stable pyrrolidines, makes the azetidine ring susceptible to ring-opening reactions. rsc.orgrsc.org DFT calculations can quantify this strain and predict the activation barriers for such reactions. Studies on similar heterocyclic systems have shown that DFT can accurately predict reaction pathways and the influence of substituents on reactivity. acs.org
Furthermore, DFT can be used to calculate various reactivity descriptors. Based on the energies of the HOMO and LUMO, properties such as ionization potential, electron affinity, chemical hardness, and electrophilicity can be determined, providing a quantitative measure of the molecule's reactivity. sciepub.com For instance, the basicity of the azetidine nitrogen is a key property that can be precisely calculated. Computational studies have shown that the gas-phase basicity of azetidine is significant and increases with ring size in small heterocycles. srce.hr
Table 1: Predicted Frontier Orbital Energies and Reactivity Descriptors for Constituent Moieties (Illustrative)
| Moiety | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Azetidine | -9.5 | 1.5 | 11.0 |
| Tetrahydrofuran (B95107) | -10.0 | 2.0 | 12.0 |
| N-methylacetamide (Amide Model) | -9.8 | 1.0 | 10.8 |
Note: These are illustrative values based on typical DFT calculations for these classes of compounds and are not from direct calculations on this compound.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. researchgate.netmdpi.com The MEP maps color-coded regions of electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP surface would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding. researchgate.netresearchgate.net The nitrogen atom of the azetidine ring would also exhibit negative potential, though its accessibility may be somewhat sterically hindered. srce.hr The hydrogen atoms on the carbon atoms of both rings would represent regions of positive potential. This analysis is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where electrostatic interactions play a key role. acs.orgnih.gov
In Silico Prediction of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that can be difficult to obtain experimentally. By mapping the potential energy surface of a reaction, chemists can identify transition states—the highest energy points along the reaction coordinate—and calculate the activation energies that govern reaction rates. acs.org
For this compound, a key area of interest would be the mechanism of amide bond rotation and ring-opening reactions of the azetidine moiety. The amide bond has a partial double bond character, leading to a rotational barrier that can be calculated using computational methods.
More significantly, the strain in the four-membered azetidine ring makes it a target for nucleophilic attack, leading to ring-opening. rsc.orgacs.org Computational models can be used to simulate the attack of a nucleophile on one of the azetidine carbons, mapping the energy profile of the reaction and identifying the structure of the transition state. acs.org Such studies can predict whether the reaction proceeds via an S(_N)2-type mechanism and how the substitution on the oxolane ring might influence the regioselectivity and stereoselectivity of the ring-opening. Recent computational studies on azetidine opening have successfully modeled the role of catalysts in stabilizing transition states. acs.org
Cheminformatics Approaches for Analog Design and Virtual Screening
Cheminformatics utilizes computational methods to analyze and manage large datasets of chemical information. For a molecule like this compound, these approaches are instrumental in designing analogs with desired properties and in searching for similar compounds within vast chemical libraries. nih.gov
Analog design can be performed by creating a virtual library of related compounds, where the azetidine or oxolane rings are substituted with various functional groups. Cheminformatics tools can then be used to calculate a range of molecular descriptors for each analog, such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. These descriptors are critical for predicting drug-like properties.
Virtual screening is another powerful application of cheminformatics. researchgate.netrsc.org If this compound is identified as a hit compound in a biological screen, its structure can be used as a query to search large compound databases for molecules with similar structural or electronic features. This can be done through 2D similarity searching (based on chemical fingerprints) or 3D shape-based screening. This process can rapidly identify other potential lead compounds for further investigation. rsc.org
Machine Learning and Artificial Intelligence in Molecular Design
Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery and molecular design. nih.govnih.govresearchgate.net These technologies can learn from existing chemical and biological data to build predictive models and generate novel molecular structures. arxiv.orgarxiv.org
For this compound, ML models could be trained to predict various properties, such as solubility, metabolic stability, or binding affinity to a specific biological target. researchgate.net These models, often called Quantitative Structure-Activity Relationship (QSAR) models, can be significantly more complex and predictive than traditional methods. nih.gov
Furthermore, generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used for de novo molecular design. researchgate.netnih.gov By providing the this compound scaffold as a starting point, these models can generate novel, yet similar, molecules that are optimized for a desired set of properties. rsc.orgarxiv.orgnih.gov This scaffold-based generation ensures that the core structure is retained while exploring a vast chemical space of possible decorations. nih.gov This approach accelerates the design-test-learn cycle in drug discovery, enabling the rapid identification of promising new drug candidates. researchgate.net
Mechanistic Studies of Reactions Involving Azetidin 1 Yl Oxolan 2 Yl Methanone
Investigation of Reaction Pathways for Synthesis and Transformation
The synthesis of Azetidin-1-yl(oxolan-2-yl)methanone would typically proceed through the N-acylation of azetidine (B1206935) with an activated derivative of 2-tetrahydrofuroic acid (oxolane-2-carboxylic acid). Common acylating agents include acyl chlorides or the use of coupling agents to facilitate amide bond formation. researchgate.net
Once formed, N-acylazetidines can undergo several key transformations, primarily involving the cleavage of the C-N bond or addition to the exocyclic carbonyl group.
Synthesis of Ketones: A significant transformation of N-acylazetidines is their reaction with organometallic reagents to form ketones. This reaction is highly chemoselective, with the tetrahedral intermediate being stable enough to prevent over-addition of the nucleophile, which would lead to a tertiary alcohol. organic-chemistry.orgnih.gov The reactivity is attributed to the pyramidalization of the amide nitrogen and the inherent strain of the azetidine ring. organic-chemistry.orgnih.gov Optimization studies on similar systems have shown that the choice of organometallic reagent and reaction temperature are crucial for achieving high yields. organic-chemistry.org
C-N Bond Cleavage: The strained C-N bond of N-acylazetidines can be selectively cleaved under specific conditions. A transition-metal-free approach using an electride derived from sodium dispersions and 15-crown-5 (B104581) has been developed for the reductive cleavage of the C-N σ bond. mdpi.com This method demonstrates excellent chemoselectivity, as less strained cyclic amides and acyclic amides remain intact under the reaction conditions. mdpi.com The proposed mechanism involves a single-electron transfer process. mdpi.com In the absence of a proton donor, the C-N bond cleavage pathway is favored over amide reduction. mdpi.com
The regioselectivity of ring-opening reactions in unsymmetrical azetidines is influenced by both electronic and steric factors. magtech.com.cn For N-acylazetidines, the carboxamide group can stabilize a transition state, influencing which C-N bond is cleaved. magtech.com.cn
Role of Catalysts and Reaction Conditions in Stereoselectivity
Catalysts and reaction conditions play a pivotal role in controlling the stereoselectivity of reactions involving chiral N-acylazetidines or in the desymmetrization of prochiral N-acylazetidines.
Catalytic Desymmetrization: Chiral phosphoric acids have been successfully employed as catalysts for the intermolecular desymmetrization of N-acylazetidines. rsc.org Density Functional Theory (DFT) calculations have shown that these reactions can proceed through a bifunctional activation of both the azetidine nitrogen and the nucleophile. rsc.org The enantioselectivity arises from the ability of the substrates to fit into the chiral pocket of the catalyst, with the preferred transition state exhibiting lower distortion and more favorable non-covalent interactions. rsc.org
Stereoselective Synthesis: The stereoselective synthesis of substituted azetidines, which can then be acylated, is another important aspect. For instance, the stereoselective addition of organolithium reagents to N-alkyl-oxazolinylazetidines has been reported to produce enantioenriched N-alkyl-2-acylazetidines. rsc.org The reaction temperature is a critical parameter for achieving high diastereoselectivity in such reactions. frontiersin.org Similarly, in the synthesis of β-lactams (azetidin-2-ones) via ketene-imine cycloadditions, the reaction temperature and the choice of base can significantly influence the cis/trans stereochemistry of the product. mdpi.compreprints.org For example, lower temperatures often favor the formation of cis-isomers. mdpi.com
The following table summarizes the effect of reaction conditions on the diastereoselectivity of the reaction of an N-alkyl-2-oxazolinylazetidine with n-butyllithium.
Table 1: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| 1 | 25 | 30 | 82:18 |
| 2 | -78 | 95 | >99:1 |
Data sourced from a study on the stereoselective synthesis of 2-acylazetidines. frontiersin.org
Kinetics and Thermodynamics of Key Reactions
The kinetics and thermodynamics of reactions involving N-acylazetidines are influenced by the ring strain and the nature of the substituents.
Hydrolysis Kinetics: Studies on the hydrolysis of N-acyloxymethylazetidin-2-ones, which share the azetidine core, reveal that the reaction mechanism is pH-dependent. nih.gov The pH-independent hydrolysis proceeds via a rate-limiting alkyl C-O fission to form an exocyclic iminium ion. nih.gov The acid-catalyzed pathway involves a pre-equilibrium protonation, likely at the β-lactam nitrogen, followed by a similar rate-limiting step. nih.gov In contrast, base-catalyzed hydrolysis occurs through a rate-limiting attack of hydroxide (B78521) at the ester carbonyl carbon. nih.gov These findings suggest that the cleavage of the endocyclic C-N bond is not as facile as might be expected. nih.gov
Thermodynamics of C-N Bond Cleavage: The thermodynamics of the C-N bond cleavage in N-acylazetidines have been investigated. The use of sodium dispersions in the presence of 15-crown-5 allows for the reaction to proceed under favorable thermodynamic conditions. The following table shows the optimization of this reaction for a model N-acylazetidine.
Table 2: Optimization of C-N Bond Cleavage of N-Benzoylazetidine
| Entry | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Et2O | 10 | 50 |
| 2 | THF | 10 | 65 |
| 3 | Dioxane | 10 | 62 |
| 4 | Toluene | 10 | 45 |
| 5 | THF | 120 | 82 |
Data represents the conversion of N-benzoylazetidine to N-(4-phenylbutyl)benzamide under specific reaction conditions. mdpi.com
Isotope Labeling Studies to Elucidate Mechanisms
Isotope labeling is a powerful tool for elucidating reaction mechanisms, and it could be applied to study the reactions of this compound.
Elucidating C-N Bond Cleavage: The proposed mechanism for the C-N bond cleavage of N-acylazetidines using Na/15-crown-5 involves a series of single-electron transfer steps. mdpi.com An isotope labeling study could provide definitive evidence for the proposed intermediates. For instance, using a deuterated solvent could help determine if solvent molecules are involved in any protonation steps.
Investigating Ring Transformations: In a study on the reaction of cyclic amines with anomeric amide reagents, ¹⁵N labeling was used to distinguish between three possible mechanistic pathways for hydrazone formation. acs.org The selective incorporation of ¹⁵N into the imine position of the product ruled out two of the proposed mechanisms. acs.org A similar approach could be designed to investigate potential rearrangements or ring-opening/recyclization pathways of this compound. For example, by synthesizing the title compound with a ¹⁵N-labeled azetidine ring, one could trace the fate of the nitrogen atom in subsequent reactions.
While no specific isotope labeling studies have been reported for this compound, the principles demonstrated in related systems provide a clear roadmap for how such investigations could be conducted to provide deeper mechanistic insights.
Structure Activity Relationship Sar Studies of Azetidin 1 Yl Oxolan 2 Yl Methanone Derivatives
Design Principles for Modifying the Azetidine (B1206935) Core
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in numerous biologically active compounds. rsc.org Its inherent ring strain influences not only its chemical reactivity but also its conformational preferences, which are critical for molecular recognition by biological targets. rsc.org The modification of the azetidine core in Azetidin-1-yl(oxolan-2-yl)methanone derivatives follows several key design principles aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Key considerations for modifying the azetidine ring include:
Substitution at the N-1 position: The nitrogen atom of the azetidine ring is directly involved in the amide linkage. While in the parent compound this is connected to the oxolanylmethanone group, in broader SAR studies of related azetidin-2-ones, substitution at this position with different aromatic rings has been shown to significantly influence biological activity. mdpi.com
Substitution at the C-3 position: Modifications at the C-3 position can introduce new interaction points with the target protein. For instance, in a series of azetidin-2-one (B1220530) derivatives designed as thrombin inhibitors, a guanidinopropyl side chain at the C-3 position was found to be crucial for activity. nih.gov The stereochemistry at this position is also critical, with a trans relationship between substituents at C-3 and C-4 often proving superior to a cis arrangement. nih.gov
Substitution at the C-4 position: This position is often critical for establishing key interactions with the hydrophobic pockets of target enzymes. In studies of azetidin-2-one based thrombin inhibitors, a substituent at the C-4 position was found to be essential for good inhibitory properties. nih.gov The introduction of polar substituents at C-4 enhanced the selectivity for thrombin over other proteases like plasmin. nih.gov Similarly, for beta-lactamase inhibitors, a phenyl group at the C-4 position is thought to promote hydrophobic interactions within the active site. mdpi.com
Stereochemistry: The absolute configuration of substituents on the azetidine ring is a critical determinant of biological activity. For example, in the development of STAT3 inhibitors, analogues based on (R)-azetidine-2-carboxamide were found to be potent, highlighting the importance of stereospecificity. nih.govacs.org
The unique torsional profile of azetidine amides, which can mimic mono-substituted amides while lacking an N-H donor, offers distinct SAR patterns compared to other tertiary amides. drughunter.com This feature allows for the exploration of chemical space that might otherwise be inaccessible with more conventional cyclic amino acid linkers. acs.org
Systematic Variation of Substituents on the Oxolane Ring
The oxolane, or tetrahydrofuran (B95107) (THF), ring serves as a versatile scaffold in drug design, often acting as a P2 ligand in protease inhibitors. rsc.org The systematic variation of substituents on this ring is a key strategy to enhance interactions with the target protein's active site.
Key research findings on oxolane ring modifications include:
Targeted Interactions: Substituents on the THF ring are designed to establish specific hydrogen bonds and van der Waals interactions with the backbone atoms of the target protein's binding subsites. rsc.org
Stereochemical Impact: The stereochemistry of the substituents on the oxolane ring is crucial for achieving optimal binding. In the design of HIV-1 protease inhibitors, enantiomerically pure THF derivatives were synthesized to ensure precise interactions within the active site. rsc.org
Influence on Physicochemical Properties: Modifications to the oxolane ring can also modulate the physicochemical properties of the molecule. For instance, in the development of SGLT2 inhibitors, the presence of a THF ring in empagliflozin, as opposed to other gliflozins, contributes to its specific pharmacological profile. wikipedia.org The introduction of electronegative atoms like chlorine can reduce metabolism and improve inhibitory activity. wikipedia.org
The following table summarizes the impact of hypothetical substitutions on the oxolane ring based on general principles of medicinal chemistry.
| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale |
| C3' | Hydroxyl (-OH) | Potentially Increased | Introduction of a hydrogen bond donor/acceptor group. |
| C4' | Fluoro (-F) | Potentially Increased | Can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. |
| C5' | Methyl (-CH3) | Variable | May enhance binding through van der Waals interactions if a hydrophobic pocket is present, or cause steric hindrance. |
Exploration of Different Carbonyl Linkages and Bioisosteres
The amide bond is a fundamental functional group in many pharmaceuticals, but it can be susceptible to enzymatic degradation by proteases, leading to poor metabolic stability. nih.govnih.gov Consequently, the replacement of the amide linkage in this compound with bioisosteres is a critical strategy to improve drug-like properties. acs.org
Bioisosteric replacement can lead to:
Improved metabolic stability nih.gov
Enhanced membrane permeability and bioavailability nih.gov
Novel chemical space for intellectual property acs.org
Commonly explored amide bioisosteres include:
Oxadiazoles: 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide bioisosteres. They can mimic the planarity and dipole moment of an amide bond while offering greater metabolic stability. nih.govcambridgemedchemconsulting.com
Triazoles: The 1,2,3-triazole ring is another effective amide replacement that is resistant to enzymatic cleavage, oxidation, and hydrolysis. cambridgemedchemconsulting.com
Esters: While esters can also be metabolically labile, their replacement of an amide bond can help probe the importance of the N-H hydrogen bond donor. In some cases, this replacement has led to a significant decrease in potency, highlighting the essential role of the amide's N-H group in hydrogen bonding. nih.govnih.gov
A study on LA structural analogs demonstrated that replacing the amide bond with an ester resulted in a 200-fold decrease in potency, while N-methylation caused a 4000-fold drop, underscoring the necessity of the NH group for biological activity. nih.gov The removal of the amide carbonyl group also led to a 2000-fold reduction in potency. nih.gov
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for understanding and predicting the biological activity of this compound derivatives. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
The QSAR modeling process typically involves:
Data Set Preparation: A dataset of compounds with known biological activities is compiled. researchgate.net
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. researchgate.netnih.gov
Model Building: Statistical methods, such as multiple linear regression, are used to build a predictive model that correlates the descriptors with biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation. nih.govnih.gov
In a QSAR study on azetidine-2-carbonitriles as antimalarial agents, a model with high predictive power (R² = 0.9465) was developed. nih.gov The study identified the descriptor SpMax2_Bhp, which relates to the polarizability of the molecule, as the most influential factor for activity. nih.gov This insight was then used to design new derivatives with potentially enhanced antimalarial activity by substituting the template structure with electron-deactivating groups to increase polarizability. nih.gov Such computational approaches allow for the rational design of more potent and selective inhibitors, reducing the need for extensive and costly synthesis and testing. nih.gov
Molecular Docking Studies with Relevant Protein Targets
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. researchgate.netrjptonline.org This method is instrumental in elucidating the SAR of this compound derivatives by providing insights into the specific molecular interactions that drive binding affinity and biological activity. researchgate.net
Docking studies have been successfully applied to various azetidine-containing compounds, revealing key binding modes with a range of protein targets:
Epidermal Growth Factor Receptor (EGFR): In-silico molecular docking of novel azetidin-2-one derivatives against EGFR has identified compounds with higher binding affinities than the reference ligand, erlotinib (B232). researchgate.netresearchgate.net These studies suggest that the azetidine scaffold can effectively fit into the erlotinib binding site, forming crucial interactions. researchgate.net
Enoyl-acyl carrier protein (enoyl-ACP) reductase: Docking studies of azetidine-2-one derivatives with this enzyme, a target for antitubercular drugs, have shown that some compounds can form significant hydrogen bonding interactions within the active site. rjptonline.orgvistas.ac.inrjptonline.org
STAT3: For azetidine-based STAT3 inhibitors, isothermal titration calorimetry analysis confirmed high-affinity binding, with dissociation constants (KD) in the nanomolar range for the most potent compounds. nih.govacs.org
The table below presents hypothetical docking results for this compound derivatives against a generic protein kinase, illustrating the types of interactions that are typically analyzed.
| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Parent Compound | -7.5 | LYS745, MET793 | Hydrogen Bond, Hydrophobic |
| 3'-OH Derivative | -8.2 | LYS745, ASP855, MET793 | Hydrogen Bond, Hydrogen Bond, Hydrophobic |
| 4-Phenyl Derivative | -8.5 | LYS745, LEU844, MET793 | Hydrogen Bond, Hydrophobic, Hydrophobic |
These docking studies provide a structural basis for the observed SAR, guiding the design of new derivatives with improved affinity and selectivity for their intended biological targets. researchgate.netmdpi.com
Synthetic Applications and Chemical Transformations of Azetidin 1 Yl Oxolan 2 Yl Methanone
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The rigid, three-dimensional structure of the azetidine (B1206935) ring and the established biological relevance of the γ-butyrolactone motif position Azetidin-1-yl(oxolan-2-yl)methanone as a versatile building block. Azetidines are considered privileged scaffolds in medicinal chemistry, often improving physicochemical properties such as ligand efficiency and metabolic stability when incorporated into drug candidates. nih.govrsc.org Similarly, the γ-butyrolactone ring is a core component of numerous natural products and pharmacologically active compounds.
The dual nature of this compound allows it to serve as a precursor to a wide array of more complex structures. Synthetic strategies can be designed to selectively manipulate one ring while preserving the other, or to transform both in a stepwise manner. For instance, the compound can be envisioned as a constrained dipeptide isostere for use in peptidomimetics, where the azetidine and lactone rings impose specific conformational biases. rsc.org The synthesis of novel azetidine amides has been shown to yield potent inhibitors for biological targets like STAT3, highlighting the value of this scaffold. acs.orgacs.org By using the core structure of this compound, chemists can access diverse molecular architectures through controlled functionalization and ring-opening strategies, leading to novel chemical entities for drug discovery programs. nih.gov
Functionalization of the Azetidine Ring
The functionalization of the azetidine ring within this compound presents both opportunities and challenges. The nitrogen atom's lone pair is delocalized due to its participation in the amide bond, rendering it non-basic and unreactive towards typical alkylation. Therefore, modifications must target the carbon backbone of the ring.
The considerable ring strain of azetidines (approx. 25.4 kcal/mol) influences their reactivity, making them more susceptible to ring-opening reactions but also activating adjacent C-H bonds for functionalization under appropriate conditions. rsc.org Methodologies developed for other N-substituted azetidines can be adapted for this purpose. For example, directed ortho-metalation has been used to functionalize aryl rings attached to azetidines, demonstrating the ring's ability to influence reactivity at adjacent positions. lookchem.com While our target molecule lacks an aryl group, similar principles could apply to metalation and functionalization at the C-2 or C-3 positions of the azetidine ring. The development of C(sp³)–H amination reactions catalyzed by transition metals like palladium could also provide a pathway to introduce new functional groups onto the azetidine core. rsc.org However, care must be taken as acid-mediated conditions can promote intramolecular ring-opening decomposition, a known stability issue for certain substituted azetidines. nih.gov
Table 1: Potential Functionalization Reactions of the Azetidine Ring
| Reaction Type | Reagents & Conditions | Potential Product |
| C-H Lithiation/Functionalization | 1. s-BuLi, TMEDA, THF, -78 °C2. Electrophile (e.g., R-X, CO₂) | 2- or 3-substituted azetidine derivative |
| Radical Halogenation | NBS or NCS, light/radical initiator | 3-halo-azetidine derivative |
| C-H Amination | Pd(OAc)₂, oxidant, N-nucleophile | 3-amino-azetidine derivative |
Functionalization of the Oxolane Ring
The oxolan-2-one, or γ-butyrolactone, ring offers several avenues for functionalization, primarily centered around the α-carbon (C3) and the γ-carbon (C5) relative to the carbonyl group. The protons on the α-carbon are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles to introduce substituents at the C3 position.
The synthesis of functionalized γ-butyrolactones often proceeds via the formation of an intermediate alcohol that cyclizes to form the lactone ring. researchgate.net For a pre-formed lactone like the one in our title compound, direct functionalization is a more direct approach. The use of bases like lithium diisopropylamide (LDA) can generate the lactone enolate, which can be subsequently alkylated, acylated, or used in aldol-type reactions. Furthermore, the oxolane ring can undergo ring-expansion reactions under specific conditions, for example, through the oxidation of derived phenylhydrazones to yield larger heterocyclic systems like tetrahydro-1,3-oxazine-2,4-diones. rsc.org The selective oxidation of tetrahydrofuran (B95107) (THF) itself to γ-butyrolactone highlights the reactivity of the C-H bonds adjacent to the ring oxygen, suggesting that oxidative functionalization at the C5 position of the lactone ring is also a plausible transformation. mdpi.com
Table 2: Potential Functionalization Reactions of the Oxolane Ring
| Reaction Type | Reagents & Conditions | Potential Product |
| α-Alkylation | 1. LDA, THF, -78 °C2. Alkyl halide (R-X) | 3-alkyl-oxolan-2-one derivative |
| α-Hydroxylation | 1. LDA, THF, -78 °C2. MoOPH | 3-hydroxy-oxolan-2-one derivative |
| α,β-Unsaturation | 1. LDA2. PhSeBr3. H₂O₂, Δ | α,β-unsaturated-γ-butyrolactone derivative |
| Ring Expansion | 1. Hydrazine2. Oxidation (e.g., Pb(OAc)₄) | Tetrahydro-1,3-oxazine-2,4-dione derivative |
Reactivity of the Methanone (B1245722) Group
The methanone (amide) linkage is a key reactive center in this compound. Its transformations can lead to either the fusion or the cleavage of the two heterocyclic systems. The compound can be classified as a tertiary lactam, and its amide bond is susceptible to reduction and nucleophilic attack.
Reduction: A common and powerful transformation is the reduction of the amide carbonyl to a methylene (B1212753) group (-CH₂-). This reaction converts the starting material into 1-[(oxolan-2-yl)methyl]azetidine, directly linking the two rings via an alkyl chain and creating a flexible tertiary amine. Reagents such as diborane, lithium aluminum hydride (LiAlH₄), and various alanes are effective for this purpose. acs.org Notably, 9-borabicyclo[3.3.1]nonane (9-BBN) offers a highly chemoselective method for reducing tertiary lactams to the corresponding cyclic amines, often with high purity and tolerance for other functional groups. organic-chemistry.org
Cleavage (Ring-Opening): The amide bond can also be cleaved, typically resulting in the opening of the lactone ring. A recently developed method using nickel catalysis facilitates the transamidation of N-acyl lactams. acs.org Reacting this compound with an aniline (B41778) derivative in the presence of a nickel catalyst would lead to a ring-opened product, specifically a γ-hydroxybutanamide, where the azetidine amide is replaced by an anilide. acs.org This reaction effectively transfers the azetidine-1-carbonyl group to a new nucleophile, unmasking a hydroxyalkyl chain.
Table 3: Key Reactions of the Methanone Group
| Reaction Type | Reagents & Conditions | Product |
| Amide Reduction | 9-BBN, THF, reflux | 1-[(Oxolan-2-yl)methyl]azetidine |
| Amide Reduction | LiAlH₄ or AlH₃, Ether/THF | 1-[(Oxolan-2-yl)methyl]azetidine |
| Ring-Opening Transamidation | Ar-NH₂, Ni(PPh₃)₂Cl₂, 2,2′-bipyridine, Mn | N-Aryl-4-hydroxy-N'-azetidinyl-butanamide |
Tandem and Cascade Reactions for Novel Scaffold Construction
The unique combination of a strained ring and a functionalized lactone in this compound makes it an ideal substrate for tandem or cascade reactions, which can rapidly generate molecular complexity from a simple starting material. nih.govresearchgate.net Such reactions are highly efficient as they form multiple bonds in a single operation without isolating intermediates.
A hypothetical cascade could be initiated by the ring-opening of one of the heterocycles, generating a reactive intermediate that subsequently reacts with the other ring. For example, a Lewis acid could coordinate to the lactone carbonyl, facilitating a nucleophilic attack at the C5 position by an external reagent. This could generate a functionalized chain that contains a terminal nucleophile or electrophile capable of an intramolecular reaction with the azetidine ring.
Alternatively, the inherent strain of the azetidine ring could be exploited. rsc.orgrsc.org Under specific catalytic conditions, the azetidine ring could be opened to form an amino-alkyl intermediate. If the lactone moiety were simultaneously or subsequently activated, an intramolecular cyclization could occur, leading to the formation of novel medium-sized or bridged heterocyclic scaffolds. The design of such cascade processes allows for the construction of hitherto unreported ring systems, which are valuable as sp³-rich scaffolds in drug discovery. nih.gov
Table 4: Hypothetical Cascade Reactions for Novel Scaffold Construction
| Initiating Step | Proposed Cascade Sequence | Resulting Scaffold |
| Lactone Ring-Opening | 1. Reductive opening of lactone to a diol.2. Selective activation of primary alcohol.3. Intramolecular N-alkylation. | Azetidine-fused medium-sized heterocycle (e.g., 1,4-oxazocane) |
| Azetidine Ring-Opening | 1. Lewis acid-catalyzed C-N bond cleavage of azetidine.2. Trapping of the resulting carbocation by the lactone carbonyl oxygen.3. Rearrangement/cyclization. | Bridged bicyclic aminal |
| Methanone Activation | 1. Reaction with a bifunctional reagent (e.g., amino-thiol).2. Initial transamidation at the carbonyl.3. Intramolecular attack of the second nucleophile on either ring. | Spirocyclic or fused heterocyclic system |
Advanced Research Directions and Future Prospects
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of azetidine-containing molecules is an area of active research, driven by the desire for more efficient and selective methods. ontosight.aimagtech.com.cn Traditional routes can be hampered by low yields and the need for harsh reaction conditions. ontosight.ai Future research on azetidin-1-yl(oxolan-2-yl)methanone will likely focus on developing novel synthetic strategies that offer improvements in efficiency, selectivity, and sustainability.
Promising approaches for the azetidine (B1206935) portion of the molecule include:
Catalytic Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for constructing azetidine rings. researchgate.net Future work could explore visible-light-mediated versions of this reaction to synthesize precursors to this compound, offering a greener alternative to UV-light-driven processes. rsc.org
C-H Amination: Palladium-catalyzed intramolecular C-H amination of substrates protected with a picolinamide (B142947) (PA) group has emerged as a powerful tool for synthesizing azetidines. organic-chemistry.orgresearchgate.net Adapting this methodology could provide a direct and atom-economical route to the azetidine core.
Ring Expansion and Contraction Reactions: Methods involving the ring expansion of aziridines or the ring contraction of larger heterocycles are also viable pathways to functionalized azetidines. magtech.com.cn
For the oxolan-2-yl methanone (B1245722) portion, which is a derivative of γ-butyrolactam, research could focus on:
Stereoselective Lactamization: Developing highly diastereoselective or enantioselective methods for the cyclization of γ-amino acids or related precursors would allow for precise control over the stereochemistry of the final compound. organic-chemistry.org
One-Pot Methodologies: The development of one-pot syntheses, such as the Ugi three-component reaction (3CR) followed by cyclization, could significantly streamline the production of γ-lactam derivatives. organic-chemistry.org
| Synthetic Strategy | Key Features | Potential Advantage for this compound Synthesis |
| Visible-Light Photocatalysis | Uses blue light, mild conditions. rsc.org | Enhanced energy efficiency and reduced side reactions. |
| Palladium-Catalyzed C-H Amination | High atom economy, direct functionalization. organic-chemistry.orgresearchgate.net | Fewer synthetic steps, leading to higher overall yield. |
| Stereoselective Borylative Cyclization | Creates polyfunctionalized γ-lactams with high stereocontrol. organic-chemistry.org | Access to specific stereoisomers for structure-activity relationship studies. |
| Ugi Multicomponent Reaction | Combines multiple starting materials in a single step. organic-chemistry.org | Rapid generation of diverse analogs for screening. |
Integration into High-Throughput Synthesis and Screening Platforms
The structural framework of this compound is well-suited for inclusion in high-throughput synthesis (HTS) and screening platforms. The ability to generate large libraries of related compounds is crucial for discovering new molecules with desirable biological or material properties. nih.gov
Future efforts in this area would likely involve:
Solid-Phase Synthesis: Adapting the synthesis of this compound to a solid-phase format would enable the rapid and automated production of a library of analogs. nih.gov This approach simplifies purification and allows for the systematic variation of different parts of the molecule.
Diversity-Oriented Synthesis: By employing a series of branching reaction pathways, a wide range of structurally diverse molecules based on the core scaffold can be created from a common intermediate. nih.gov This could involve, for example, functionalizing the azetidine ring or modifying the lactone portion.
Miniaturized Screening Assays: The development of miniaturized, high-throughput screening assays is essential for evaluating the large number of compounds generated. nih.gov Techniques like time-resolved fluorescence resonance energy transfer (TR-FRET) and AlphaScreen are well-suited for this purpose due to their sensitivity and homogeneous format. nih.gov
| Platform/Technique | Application | Anticipated Outcome |
| Solid-Phase Synthesis | Automated library generation. nih.gov | Rapid creation of hundreds to thousands of unique derivatives. |
| Diversity-Oriented Synthesis | Exploration of chemical space. nih.gov | Identification of novel structural motifs with enhanced properties. |
| High-Throughput Screening (HTS) | Biological and material property evaluation. nih.govwuxiapptec.com | Discovery of lead compounds for further development. |
Exploration of Supramolecular Interactions
The amide and lactone functional groups within this compound provide sites for hydrogen bonding and other non-covalent interactions, suggesting a rich potential for supramolecular chemistry. researchgate.net The study of these interactions is fundamental to understanding how the molecule might interact with biological targets or self-assemble into larger structures.
Future research could investigate:
Host-Guest Chemistry: The lactam moiety, in particular, can participate in hydrogen bonding with complementary molecular hosts. researchgate.net Isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy could be used to characterize the thermodynamics and kinetics of these binding events.
Self-Assembly: Under specific conditions, molecules of this compound might self-assemble into well-defined nanostructures, such as nanotubes or vesicles, driven by intermolecular forces.
Crystal Engineering: By systematically studying the crystallization of the compound and its derivatives, it may be possible to design and produce crystalline materials with specific properties, such as porosity or nonlinear optical activity.
Application of Advanced Analytical Techniques (e.g., Cryo-Electron Microscopy for Molecular Complexes)
To fully elucidate the structure and function of this compound, especially in the context of its interactions with larger biomolecules, advanced analytical techniques will be indispensable.
Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large protein complexes, advancements in cryo-EM are making it increasingly feasible to determine the structures of smaller molecule-protein complexes. If this compound is found to bind to a protein target, cryo-EM could provide an unprecedented atomic-level view of the binding site.
Native Mass Spectrometry: This technique allows for the study of non-covalent interactions in the gas phase, preserving the structure of molecular complexes. acs.org It could be used to determine the stoichiometry and binding affinity of the compound with target proteins or other molecules. nih.gov
Affinity-Based Methods: Techniques like drug affinity responsive target stability (DARTS) and affinity chromatography coupled with mass spectrometry can identify the direct protein targets of small molecules from complex biological samples. acs.org
| Analytical Technique | Information Gained | Significance |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of molecular complexes. | Detailed understanding of binding modes and mechanisms of action. |
| Native Mass Spectrometry | Stoichiometry and affinity of non-covalent interactions. acs.org | Quantitative characterization of molecular recognition events. |
| DARTS | Identification of protein targets in a biological system. acs.org | Elucidation of the compound's biological function and pathways. |
Computational Design of Materials Incorporating the this compound Scaffold
Computational chemistry and materials science offer powerful tools for predicting the properties of new materials and guiding their synthesis. mpie.de By incorporating the this compound scaffold into computational models, it may be possible to design novel materials with tailored characteristics.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This information can guide the design of derivatives with specific electronic or optical properties.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the compound over time, providing insights into its conformational flexibility, interactions with solvents, and potential to form ordered structures.
Machine Learning: By training machine learning algorithms on data from experimental studies and computational simulations, it may be possible to predict the properties of new, unsynthesized derivatives of this compound, thereby accelerating the discovery of new materials. mpie.de These approaches can help in designing materials for improved energy efficiency or with specific functionalities. mpie.de
| Computational Method | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, reactivity. researchgate.net | Design of new catalysts or electronic materials. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, self-assembly behavior. | Prediction of material morphology and stability. |
| Machine Learning | Structure-property relationships. mpie.de | High-throughput virtual screening and design of novel functional materials. |
Q & A
Q. What are the primary synthetic routes for Azetidin-1-yl(oxolan-2-yl)methanone?
this compound is synthesized via multi-step organic reactions. A common approach involves coupling an azetidine derivative with a functionalized oxolane (tetrahydrofuran) moiety under basic conditions. For example, base-promoted nucleophilic substitution (e.g., using NaH or KOtBu) in anhydrous solvents like THF or DMF ensures efficient bond formation . Purification often employs column chromatography or recrystallization to isolate the product with high purity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HMBC) is critical for confirming the connectivity of the azetidine and oxolane rings. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity assessment (>95% typical for research-grade material) . Infrared (IR) spectroscopy can identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and other functional groups .
Q. What are the key structural parameters influencing the stability of this compound?
The compound’s stability is influenced by steric strain in the azetidine ring and electronic effects from the oxolane carbonyl. X-ray crystallography data for analogous compounds reveal bond lengths of ~1.23 Å for C=O and ~1.47 Å for C-N in the azetidine ring, with dihedral angles indicating minimal torsional strain .
Advanced Research Questions
Q. How can computational modeling aid in the design of this compound derivatives?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize transition states for reaction steps like ring-opening or nucleophilic substitution. Molecular docking studies can screen derivatives for binding affinity to biological targets (e.g., enzymes or receptors) by simulating interactions with active-site residues . Retrosynthetic analysis tools (e.g., Synthia) help identify viable precursor molecules .
Q. What are common sources of contradictory data in the synthesis of this compound?
Discrepancies in reported yields often arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients). For instance, THF vs. DMF as a solvent can alter reaction rates by >30% due to differences in dielectric constant . Contradictory NMR shifts may stem from impurities or dynamic effects (e.g., rotamers in the azetidine ring), necessitating rigorous purity checks and variable-temperature NMR studies .
Q. How can researchers optimize reaction yields for complex derivatives of this compound?
Yield optimization requires systematic screening of catalysts (e.g., Pd/C for hydrogenation) and protecting groups. For example, Boc-protected intermediates improve selectivity during azetidine ring formation, reducing side-product formation by ~20% . Kinetic studies (e.g., time-resolved HPLC) identify rate-limiting steps, enabling targeted adjustments like microwave-assisted heating to accelerate slow reactions .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Co-crystallization with chiral auxiliaries (e.g., tartaric acid) or solvent vapor diffusion in mixed-solvent systems (e.g., ethanol/water) enhances crystal quality. For stubborn cases, high-throughput crystallization robots screen >100 conditions (e.g., varying pH, salts) to identify optimal parameters .
Methodological Considerations Table
| Research Aspect | Key Parameters | Tools/Techniques | References |
|---|---|---|---|
| Synthesis | Solvent (THF/DMF), base (NaH/KOtBu), temp (0–80°C) | Column chromatography, reflux apparatus | |
| Characterization | NMR chemical shifts, MS fragmentation patterns | Bruker Avance III HD NMR, Agilent Q-TOF MS | |
| Computational Design | HOMO-LUMO gaps, binding free energies (ΔG) | Gaussian 16, AutoDock Vina | |
| Crystallization | Solvent polarity, pH, salt concentration | Rigaku XtaLAB diffractometer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
